molecular formula C14H15NO4S B10891696 N-(furan-2-ylmethyl)-3-(phenylsulfonyl)propanamide

N-(furan-2-ylmethyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B10891696
M. Wt: 293.34 g/mol
InChI Key: FIXKLSNTPCWTPV-UHFFFAOYSA-N
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Description

N~1~-(2-FURYLMETHYL)-3-(PHENYLSULFONYL)PROPANAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring, a phenylsulfonyl group, and a propanamide backbone, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-FURYLMETHYL)-3-(PHENYLSULFONYL)PROPANAMIDE typically involves the reaction of 2-furylmethylamine with a phenylsulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N1-(2-FURYLMETHYL)-3-(PHENYLSULFONYL)PROPANAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-FURYLMETHYL)-3-(PHENYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted amides, thiols, and furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~-(2-FURYLMETHYL)-3-(PHENYLSULFONYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-FURYLMETHYL)-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and phenylsulfonyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-Fluorophenyl)-N-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide
  • N-(2-furylmethyl)-N-{1-[4-(methylsulfonyl)phenyl]ethyl}amine
  • N-[1-(5-methyl-2-furyl)ethyl]-N-propylamine

Uniqueness

N~1~-(2-FURYLMETHYL)-3-(PHENYLSULFONYL)PROPANAMIDE stands out due to its unique combination of a furan ring and a phenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C14H15NO4S/c16-14(15-11-12-5-4-9-19-12)8-10-20(17,18)13-6-2-1-3-7-13/h1-7,9H,8,10-11H2,(H,15,16)

InChI Key

FIXKLSNTPCWTPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=CO2

Origin of Product

United States

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